molecular formula C19H14O2 B14654921 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one CAS No. 52600-63-2

2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one

Cat. No.: B14654921
CAS No.: 52600-63-2
M. Wt: 274.3 g/mol
InChI Key: PRNPPIYDHLGBEE-UHFFFAOYSA-N
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Description

2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is a heterocyclic compound that belongs to the class of naphthopyrans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring. It is known for its photochromic properties, which means it can change color when exposed to light. This property makes it useful in various applications, including ophthalmic lenses and other optical devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one typically involves the condensation of 2-naphthol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also improve the efficiency of the process by providing a reusable and environmentally friendly alternative to traditional liquid acids.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Various substituted naphthopyrans with different functional groups.

Scientific Research Applications

2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of photochromic materials for optical devices and smart windows.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is primarily based on its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to the formation of a colored isomer. This process involves the breaking and forming of chemical bonds within the molecule, resulting in a change in its electronic structure. The molecular targets and pathways involved in this process are related to the absorption and emission of light, making it useful in optical applications.

Comparison with Similar Compounds

2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can be compared with other similar compounds, such as:

    3H-Naphtho[2,1-b]pyrans: These compounds share a similar core structure but may have different substituents, leading to variations in their properties.

    Dihydropyrans: These compounds have a similar pyran ring but lack the fused naphthalene ring, resulting in different chemical and physical properties.

    Quinones: Oxidized derivatives of naphthopyrans that exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific combination of photochromic properties and structural features, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

52600-63-2

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

2-phenyl-1,2-dihydrobenzo[f]chromen-3-one

InChI

InChI=1S/C19H14O2/c20-19-16(13-6-2-1-3-7-13)12-17-15-9-5-4-8-14(15)10-11-18(17)21-19/h1-11,16H,12H2

InChI Key

PRNPPIYDHLGBEE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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